molecular formula C4H4F2N2O B11807393 4-(Difluoromethoxy)-1H-imidazole

4-(Difluoromethoxy)-1H-imidazole

Cat. No.: B11807393
M. Wt: 134.08 g/mol
InChI Key: ZAIXUZAHXIMSFL-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)-1H-imidazole is a chemical compound characterized by the presence of a difluoromethoxy group attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethoxy)-1H-imidazole typically involves the introduction of the difluoromethoxy group into the imidazole ring. One common method includes the reaction of imidazole with difluoromethylating agents under controlled conditions. For instance, difluoromethylation can be achieved using difluorocarbene precursors in the presence of a base .

Industrial Production Methods: Industrial production of this compound may involve continuous flow methods to ensure high yield and purity. The process often includes steps such as the reaction of imidazole with difluoromethylating agents, followed by purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-(Difluoromethoxy)-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can result in various substituted imidazole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(Difluoromethoxy)-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. The difluoromethoxy group can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. This interaction often involves pathways related to enzyme inhibition and signal transduction .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 4-(Difluoromethoxy)-1H-imidazole is unique due to its imidazole ring structure, which imparts distinct chemical properties and reactivity. The presence of the difluoromethoxy group further enhances its stability and potential for various applications .

Properties

Molecular Formula

C4H4F2N2O

Molecular Weight

134.08 g/mol

IUPAC Name

5-(difluoromethoxy)-1H-imidazole

InChI

InChI=1S/C4H4F2N2O/c5-4(6)9-3-1-7-2-8-3/h1-2,4H,(H,7,8)

InChI Key

ZAIXUZAHXIMSFL-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC=N1)OC(F)F

Origin of Product

United States

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